cis-2-Amino-cycloheptanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-Amino-cycloheptanol hydrochloride: is a chemical compound with the molecular formula C7H16ClNO. It is an off-white solid with a molecular weight of 165.66 g/mol . This compound is known for its unique structure, which includes a seven-membered ring with an amino group and a hydroxyl group in a cis configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of reducing agents like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of cis-2-Amino-cycloheptanol hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: cis-2-Amino-cycloheptanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may involve the use of alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted amines.
Scientific Research Applications
cis-2-Amino-cycloheptanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of cis-2-Amino-cycloheptanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the hydroxyl group can participate in additional interactions. These interactions can affect the function of enzymes, receptors, or other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
cis-2-Aminocyclohexanol hydrochloride: A similar compound with a six-membered ring instead of a seven-membered ring.
trans-2-Amino-cycloheptanol hydrochloride: The trans isomer of the compound, with different spatial arrangement of the amino and hydroxyl groups.
Uniqueness: cis-2-Amino-cycloheptanol hydrochloride is unique due to its seven-membered ring structure, which can impart different chemical and biological properties compared to its six-membered ring analogs. The cis configuration also influences its reactivity and interactions with other molecules .
Properties
IUPAC Name |
(1S,2R)-2-aminocycloheptan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-6-4-2-1-3-5-7(6)9;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGJRYHKQKYDPF-HHQFNNIRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](CC1)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.